(Arg)9 TFA salt - 1228255-42-2

(Arg)9 TFA salt

Catalog Number: EVT-6428667
CAS Number: 1228255-42-2
Molecular Formula: C56H111F3N36O12
Molecular Weight: 1537.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(Arg)9 TFA salt is classified as a synthetic peptide. It is typically synthesized through solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide chain. The classification falls under biologically active peptides, which are known for their roles in various biological processes and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (Arg)9 TFA salt primarily involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially coupling protected amino acids to a solid support.

  1. Preparation of Resin: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Protected amino acids (typically using Boc or Fmoc protection strategies) are coupled to the resin using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  3. Deprotection: After each coupling step, the protecting group is removed, allowing for the next amino acid to be added.
  4. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid and other solvents.

Technical Details

The final product, (Arg)9 TFA salt, is purified typically by reverse-phase high-performance liquid chromatography (RP-HPLC), where it is isolated as a TFA salt through lyophilization . This purification process ensures that any residual reagents or impurities are removed.

Molecular Structure Analysis

Structure

The molecular structure of (Arg)9 TFA salt consists of a linear chain of nine arginine residues. Each arginine residue contributes a positively charged guanidinium group, which plays a significant role in its biological activity.

Data

  • Molecular Formula: C45H72N18O9
  • Molecular Weight: Approximately 1,005.15 g/mol
  • The presence of multiple amine groups allows for extensive hydrogen bonding and interactions with other biomolecules.
Chemical Reactions Analysis

Reactions

(Arg)9 TFA salt can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The guanidinium groups can act as bases, interacting with acids.
  2. Peptide Bond Formation: Under appropriate conditions, it can react with carboxylic acids to form additional peptide bonds.
  3. Modification Reactions: The amino groups can undergo acylation or alkylation reactions for further functionalization.

Technical Details

These reactions are typically conducted under controlled pH and temperature conditions to ensure stability and yield .

Mechanism of Action

Process

The mechanism of action for (Arg)9 TFA salt primarily revolves around its interaction with biological membranes and proteins:

  1. Cell Penetration: The positively charged arginine residues facilitate cellular uptake through endocytosis or direct membrane interaction.
  2. Biological Activity: Once inside the cell, it can modulate various signaling pathways, potentially acting as a carrier for other therapeutic agents or influencing gene expression.

Data

Studies have shown that peptides rich in arginine can enhance cellular uptake due to their ability to interact with negatively charged cell membranes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water and common organic solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under acidic conditions but sensitive to hydrolysis in neutral or basic environments.
  • Melting Point: Specific melting points can vary based on purity and formulation but are generally above room temperature.

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .

Applications

Scientific Uses

(Arg)9 TFA salt has several applications in scientific research:

  1. Drug Delivery Systems: Utilized as a carrier for delivering nucleic acids or small molecules into cells.
  2. Biochemical Assays: Employed in assays studying protein interactions due to its ability to enhance solubility and stability of peptides.
  3. Therapeutic Development: Investigated for potential therapeutic roles in modulating immune responses or enhancing drug efficacy through improved cell penetration.
Mechanistic Insights into Neuroprotective Activity of (Arg)9 TFA Salt

Modulation of Glutamate Excitotoxicity Pathways

Glutamate excitotoxicity – triggered by excessive activation of NMDA and AMPA receptors – initiates cascades leading to neuronal death. (Arg)9 TFA salt demonstrates potent inhibition of this pathway:

  • IC₅₀ of 0.78 μM in cortical neuronal cultures exposed to glutamic acid, indicating high efficacy [1] [4].
  • Direct NMDA receptor antagonism: The cationic arginine residues electrostatically interact with glutamate receptor domains, reducing receptor activation. This is consistent with historical observations that arginine-rich hexapeptides block glutamate-evoked ionic currents [2].
  • Downstream pathway suppression: By attenuating NMDA overactivation, (Arg)9 reduces downstream production of reactive oxygen species (ROS) and activation of apoptotic enzymes (caspases) [1].

Table 1: Neuroprotective Efficacy of (Arg)9 TFA Salt in Glutamate Excitotoxicity Models

Experimental ModelIC₅₀ (μM)Key MechanismBiological Outcome
Glutamic acid exposure0.78NMDA receptor antagonism80-90% neuronal survival
Post-glutamate treatment (0 min)0.78Immediate calcium chelationRapid neuroprotection
Post-glutamate treatment (15 min)Reduced efficacyDelayed pathway interruptionPartial neuroprotection (~40-50%)

Role in Attenuating Intracellular Calcium Influx Dynamics

Dysregulated calcium influx is a pivotal event in excitotoxic and ischemic neuronal death. (Arg)9 modulates this process through:

  • Voltage-gated calcium channel (VGCC) inhibition: The peptide’s polycationic structure interacts with channel pore regions, reducing calcium permeability [4].
  • Mitochondrial calcium buffering: (Arg)9 localizes to mitochondria, enhancing their capacity to sequester excess calcium, thereby preventing mitochondrial permeability transition pore (mPTP) opening and cytochrome c release [4].
  • Preservation of calcium homeostasis: Neurons treated with (Arg)9 maintain physiological cytosolic calcium oscillations during excitotoxic insults, preventing sustained elevations that trigger proteolysis [1].

Interaction with Heparan Sulfate Proteoglycans for Endocytosis-Mediated Neuroprotection

(Arg)9’s cellular entry and neuroprotective actions rely heavily on heparan sulfate proteoglycan (HSPG)-mediated endocytosis:

  • HSPG binding prerequisite: Enzymatic removal of cell-surface heparan sulfate abolishes (Arg)9 uptake and neuroprotection, confirming HSPGs as essential receptors [4].
  • Clathrin-dependent endocytosis: Following HSPG binding, (Arg)9 is internalized via clathrin-coated pits, trafficking to endosomes where it modulates intracellular signaling.
  • Endosomal signaling modulation: Within endosomes, (Arg)9 activates pro-survival pathways (e.g., PI3K/Akt) and inhibits stress kinases (JNK/p38). This compartmentalized signaling is critical for its neuroprotective efficacy in vitro and in vivo [4].

Electrostatic and Conformational Drivers of Neuronal Membrane Interactions

The peptide’s neuroprotective actions are fundamentally governed by its physicochemical properties:

  • Electrostatic targeting: The high positive charge (+9) drives attraction to anionic phospholipids (e.g., phosphatidylserine) abundant in neuronal membranes. Hydrogen bonding between arginine guanidinium groups and phosphate/sulfate moieties further stabilizes these interactions [2] [4].
  • Conformational flexibility: Linear poly-arginine adopts extended structures that maximize contact with lipid bilayers, facilitating membrane insertion without disrupting integrity.
  • Non-pore-forming translocation: Unlike pore-forming toxins, (Arg)9 translocates via transient membrane thinning or inverted micelle formation, enabling intracellular delivery without membrane lysis [2].

Comparative Efficacy in Glutamic Acid vs. Kainic Acid Neurotoxicity Models

(Arg)9 exhibits differential neuroprotection across injury models, revealing mechanistic nuances:

  • Glutamic acid model superiority: Higher efficacy (IC₅₀ = 0.78 μM) compared to kainic acid (IC₅₀ = 0.81 μM) reflects preferential NMDA receptor modulation. Kainate primarily activates AMPA/kainate receptors, which are less effectively antagonized by arginine-rich peptides [1] [4].
  • In vitro ischemia model limitations: Reduced potency in oxygen-glucose deprivation (OGD) (IC₅₀ = 6.0 μM) indicates that combined metabolic stressors engage additional death pathways beyond excitotoxicity (e.g., acidosis, zinc toxicity), requiring higher peptide concentrations [1].
  • Post-injury therapeutic window: (Arg)9 retains efficacy when administered immediately post-glutamate exposure but declines after 15 minutes. This contrasts with kinase inhibitors (e.g., JNKI-1D-TAT), which require pre-injury application [1].

Table 2: Comparative Neuroprotection of (Arg)9 TFA Salt Across Neuronal Injury Models

Injury ModelIC₅₀ (μM)Primary MechanismEfficacy vs. Other CARPs
Glutamic acid exposure0.78NMDA receptor blockadeSuperior to TAT (IC₅₀=13.9 μM)
Kainic acid exposure0.81Partial AMPA/kainate receptor modulationSuperior to penetratin (IC₅₀=2.0 μM)
In vitro ischemia (OGD)6.0Mitochondrial protectionComparable to TAT (IC₅₀=7.1 μM)

Properties

CAS Number

1228255-42-2

Product Name

(Arg)9 TFA salt

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C56H111F3N36O12

Molecular Weight

1537.7 g/mol

InChI

InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

XGQPDCDNEZIVKJ-MXIXLHBGSA-N

SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.